molecular formula C18H22N4O2 B2498580 N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034366-02-2

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2498580
CAS No.: 2034366-02-2
M. Wt: 326.4
InChI Key: LFFDELCZJGMRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic small molecule based on the privileged pyrimidine-4-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is characterized by a central pyrimidine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a 2-phenoxyethyl moiety. The presence of a piperidine group at the 6-position of the pyrimidine ring contributes to the molecule's overall properties. Pyrimidine-4-carboxamide derivatives are extensively investigated for their potential to interact with a range of biological targets, primarily due to the pyrimidine core's ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems . The primary research application of this chemical class is in the field of oncology. Specifically, structurally related pyrimidine-4-carboxamides have been identified as potent inhibitors of the Hsp90-Cdc37 protein-protein interaction (PPI) . Disrupting this interaction provides a targeted strategy to inhibit the folding and maturation of specific oncogenic client proteins, such as protein kinases, potentially leading to their degradation and anticancer effects . Other research avenues for similar compounds include their evaluation as sirtuin modulators and for the treatment of neurological disorders, highlighting the versatility of the scaffold . Researchers value this chemotype for its generally favorable drug-like properties, including good oral bioavailability and metabolic stability observed in advanced analogs, making it a suitable candidate for further pharmacological profiling . This product is intended for research purposes only, specifically for use in in vitro biochemical and cell-based assays to further elucidate its mechanism of action and potential therapeutic applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(2-phenoxyethyl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(19-9-12-24-15-7-3-1-4-8-15)16-13-17(21-14-20-16)22-10-5-2-6-11-22/h1,3-4,7-8,13-14H,2,5-6,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFDELCZJGMRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenoxyethyl group: This step often involves nucleophilic substitution reactions where a phenoxyethyl halide reacts with the pyrimidine core.

    Attachment of the piperidinyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Antitubercular Activity: Compound 43 () shares a pyrimidine-carboxamide scaffold but replaces the phenoxyethyl group with a 4-fluorobenzyl moiety. The fluorinated aromatic group may enhance hydrophobic interactions with mycobacterial targets, contributing to its potent antitubercular activity (MIC = 0.12 µM). The target compound’s phenoxyethyl group could offer similar benefits but with altered pharmacokinetics .
  • Kinase Inhibition: BMS-354825 () uses a thiazole-carboxamide core instead of pyrimidine, yet retains the carboxamide linker critical for kinase binding. Its nanomolar potency highlights the importance of the carboxamide group in target engagement, a feature shared with the target compound .
  • Structural Similarity: Compounds like 2,4-Diamino-6-piperidinopyrimidine () show high structural overlap (similarity = 0.64) but lack the carboxamide side chain, underscoring the functional importance of this group in receptor binding or solubility .

Pharmacokinetic and Physicochemical Properties

  • However, this may reduce aqueous solubility .
  • Solubility : The 4-methylpiperazinyl group in compound 43 () likely improves solubility via tertiary amine protonation at physiological pH, a feature absent in the target compound’s piperidine moiety .
  • Metabolic Stability: Fluorine substituents (e.g., 4-fluorobenzyl in compound 43) may slow oxidative metabolism, whereas the phenoxyethyl group in the target compound could be susceptible to esterase-mediated cleavage .

Biological Activity

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound with significant biological activity, particularly as an enzyme inhibitor. Its unique structural features, which include a pyrimidine core, a piperidine moiety, and a phenoxyethyl substituent, contribute to its pharmacological potential. This article delves into the biological activities of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2, with a molecular weight of 303.35 g/mol. The compound's structure is characterized by:

  • Pyrimidine Core : A six-membered ring containing two nitrogen atoms.
  • Piperidine Moiety : A saturated six-membered ring containing one nitrogen atom.
  • Phenoxyethyl Substituent : An aromatic ether group that enhances lipophilicity and receptor binding.

This compound has been primarily investigated for its inhibitory effects on specific enzymes, notably N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators involved in various physiological processes. The compound's ability to bind to this enzyme suggests potential therapeutic applications in modulating lipid signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For example, altering the substituents on the piperidine or pyrimidine rings can enhance or reduce its potency against biological targets. This SAR analysis is critical for optimizing the compound for drug development.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of NAPE-PLD, with studies indicating that it can effectively reduce the production of bioactive lipids. This inhibition has implications for conditions such as inflammation and cancer, where lipid mediators play a pivotal role.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant growth inhibition compared to standard chemotherapeutics.

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.3

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of this compound. It has been suggested that through modulation of lipid signaling pathways, this compound may offer protective effects against neurodegenerative conditions.

Case Studies

  • Inhibition of NAPE-PLD : A study highlighted the compound's ability to inhibit NAPE-PLD activity in cellular assays, leading to decreased levels of bioactive lipids associated with inflammation .
  • Anticancer Studies : In a comparative study with established anticancer agents, this compound demonstrated superior efficacy in reducing cell viability in MCF-7 cells compared to etoposide .
  • Neuroprotection : Another research effort indicated that the compound could protect neurons from excitotoxicity induced by NMDA receptor activation, suggesting its potential role in treating neurodegenerative diseases .

Q & A

Q. Q: What synthetic routes are recommended for N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

A: The compound’s pyrimidine core and carboxamide functionality suggest a multi-step synthesis. A plausible route involves:

Nucleophilic substitution to introduce the piperidin-1-yl group at the pyrimidine’s 6-position.

Amide coupling between the pyrimidine-4-carboxylic acid derivative and 2-phenoxyethylamine, using coupling agents like HATU or EDCI .
Optimization tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Q: How can the compound’s structure be validated post-synthesis?

A: Employ:

  • 1H/13C NMR to confirm substituent positions (e.g., phenoxyethyl protons at δ 4.0–4.5 ppm and piperidinyl protons at δ 1.5–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve spatial conformation .

Physicochemical Properties and Stability

Q. Q: What are the critical solubility and stability parameters for handling this compound?

A: Based on analogs (e.g., ):

PropertyGuidelines
Solubility Likely soluble in DMSO, DMF; limited aqueous solubility. Test in buffered solutions (pH 4–8) for biological assays .
Stability Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture to prevent degradation .

Q. Q: How should researchers address discrepancies in reported melting points or spectral data?

A:

  • Reproduce synthesis under controlled conditions (e.g., inert gas, strict temperature control).
  • Compare data with structurally similar compounds (e.g., pyrimidine-4-carboxamides in ) to identify substituent-driven variations .

Advanced Mechanistic and Functional Studies

Q. Q: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

A:

  • Kinase inhibition assays : Test against Src/Abl kinases, as pyrimidine carboxamides often target ATP-binding pockets (see for methodology).
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets .
  • Molecular docking : Model interactions using software like AutoDock Vina, leveraging X-ray structures of homologous kinases .

Q. Q: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

A:

Modify substituents : Replace phenoxyethyl with bulkier groups (e.g., benzyl) to enhance hydrophobic interactions.

Introduce chiral centers : Synthesize enantiomers to assess stereochemical effects on potency .

Assay panels : Screen against related kinases/enzymes to identify off-target effects .

Data Interpretation and Conflict Resolution

Q. Q: How should contradictory results in enzyme inhibition vs. cellular activity be resolved?

A:

  • Permeability testing : Use Caco-2 assays to rule out poor cellular uptake.
  • Metabolite profiling : Check for in situ conversion to active/inactive derivatives via LC-MS .
  • Off-target profiling : Employ kinome-wide screens to identify unintended interactions .

Q. Q: What analytical methods are recommended for detecting degradation products during long-term stability studies?

A:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.
  • HPLC-MS/MS : Identify degradation products and propose degradation pathways .

Preclinical Development Considerations

Q. Q: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

A:

  • Rodent xenografts : For antitumor efficacy (e.g., K562 leukemia model in ).
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Toxicology screens : Assess liver/kidney function markers and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.